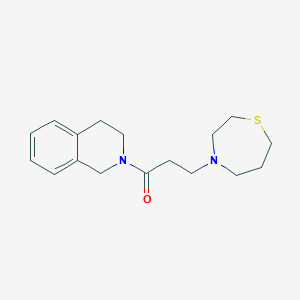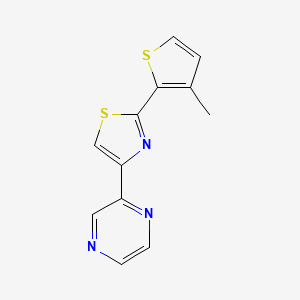![molecular formula C19H24N2O3 B6623177 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, also known as MPICA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPICA is a piperidine-based compound that belongs to the class of indole derivatives. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in the body, which suggests its potential as an antioxidant agent. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential pharmacological properties. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, which makes it a potential candidate for the development of novel therapeutics. Additionally, the synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is relatively straightforward and can be achieved with a good yield. However, one of the limitations of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential toxicity. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. One potential direction is to further investigate its mechanism of action. The exact signaling pathways that are modulated by 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid are not fully understood, and further research in this area may provide insights into its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and toxicity of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, particularly in vivo. Finally, the potential use of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid as a drug delivery agent should be explored, as it has been reported to exhibit good solubility in water and organic solvents.
Synthesemethoden
The synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid involves the reaction of 2-methylpropylamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-[1-(2-methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)11-21-12-16(15-5-3-4-6-17(15)21)18(22)20-9-7-14(8-10-20)19(23)24/h3-6,12-14H,7-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHYPGBNRGCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)

![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)



![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)